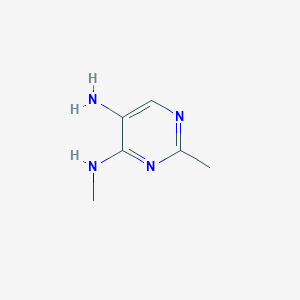
N4,2-Dimethylpyrimidine-4,5-diamine
Description
N⁴,2-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative featuring methyl substituents at the N⁴ (position 4) and 2-position of the pyrimidine ring. Pyrimidine-diamines are widely studied for their biological activities, particularly in anticancer research, due to their role as bioisosteres of adenine and interactions with kinase enzymes .
Properties
CAS No. |
15996-50-6 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-N,2-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
HQRXOLPUVIGJHI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)NC)N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC)N |
Synonyms |
4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The substituents on the pyrimidine ring critically influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Properties of Pyrimidine-diamine Derivatives
Physicochemical Properties
- Solubility: Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) are typically DMSO-soluble , whereas methyl groups in the target compound may increase solubility in non-polar solvents.
- Stability : Methyl groups at N⁴ and 2-position likely enhance steric protection against degradation compared to reactive chloro analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


